4,6-Difluoro-5-methylbenzene-1,3-diamine

Lipophilicity Medicinal Chemistry ADME

4,6-Difluoro-5-methylbenzene-1,3-diamine is a fluorinated aromatic diamine belonging to the class of substituted 1,3-diaminobenzenes. Its structure features a benzene ring substituted with two amine groups at the 1,3-positions, two fluorine atoms at the 4,6-positions, and a methyl group at the 5-position.

Molecular Formula C7H8F2N2
Molecular Weight 158.152
CAS No. 1378825-39-8
Cat. No. B2452142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-5-methylbenzene-1,3-diamine
CAS1378825-39-8
Molecular FormulaC7H8F2N2
Molecular Weight158.152
Structural Identifiers
SMILESCC1=C(C(=CC(=C1F)N)N)F
InChIInChI=1S/C7H8F2N2/c1-3-6(8)4(10)2-5(11)7(3)9/h2H,10-11H2,1H3
InChIKeyUPAUYRQZWOOPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-5-methylbenzene-1,3-diamine (CAS 1378825-39-8): A Fluorinated 1,3-Diaminobenzene Building Block for Precisely Tuned Physicochemical Profiles


4,6-Difluoro-5-methylbenzene-1,3-diamine is a fluorinated aromatic diamine belonging to the class of substituted 1,3-diaminobenzenes. Its structure features a benzene ring substituted with two amine groups at the 1,3-positions, two fluorine atoms at the 4,6-positions, and a methyl group at the 5-position. The compound has a molecular formula of C7H8F2N2 and a molecular weight of 158.15 g/mol [1]. The strategic placement of electron-withdrawing fluorine atoms adjacent to the electron-donating amine and methyl groups creates a unique electronic environment, positioning it as a versatile intermediate for medicinal chemistry and materials science applications where controlled reactivity and lipophilicity are required .

Why 4,6-Difluoro-5-methylbenzene-1,3-diamine Cannot Be Replaced by Generic Diaminobenzene Analogs


Substituting 4,6-Difluoro-5-methylbenzene-1,3-diamine with other in-class 1,3-diaminobenzenes fundamentally alters the molecule's physicochemical and reactivity profile due to the unique synergistic effect of its 4,6-difluoro-5-methyl substitution pattern. The presence of two fluorine atoms significantly lowers the basicity of the amine groups compared to non-fluorinated analogs like 5-methyl-1,3-benzenediamine, while the 5-methyl group enhances lipophilicity by approximately 0.3 logP units relative to the des-methyl analog 4,6-difluorobenzene-1,3-diamine [1]. This precise balance of electronic and steric effects is critical for downstream applications, such as controlling the nucleophilicity of the amines in polymerizations or medicinal chemistry couplings, where using a non-fluorinated or differently substituted diamine would lead to altered reaction rates, regioselectivity, or final compound properties [1].

Quantitative Differentiation of 4,6-Difluoro-5-methylbenzene-1,3-diamine from Structural Analogues


Enhanced Lipophilicity via 5-Methyl Substitution: XLogP3 Comparison

The calculated partition coefficient (XLogP3-AA) of 4,6-Difluoro-5-methylbenzene-1,3-diamine is 1.1, compared to 0.8 for the des-methyl analogue 4,6-difluorobenzene-1,3-diamine [1]. This 0.3 log unit increase in lipophilicity is attributable to the 5-methyl group and can significantly impact membrane permeability and solubility profiles in biological applications [2].

Lipophilicity Medicinal Chemistry ADME

Reduced Amine Basicity via Fluorine Inductive Effects

The electron-withdrawing effect of the 4,6-difluoro substitution is expected to significantly reduce the pKa of the conjugate acid of the target compound's amine groups compared to the non-fluorinated 5-methyl-1,3-benzenediamine. While direct experimental pKa values are not reported, class-level inference based on the Hammett substituent constants for fluorine (σmeta ≈ +0.34) predicts a substantial decrease in amine basicity, making the target compound a weaker base and less nucleophilic primary amine source [1].

Basicity Nucleophilicity Electronic Effects

Fixed Rotatable Bond Count and Topological Polar Surface Area

The compound has 0 rotatable bonds and a topological polar surface area (TPSA) of 52 Ų, identical to the des-methyl analog 4,6-difluorobenzene-1,3-diamine [1][2]. However, when compared to isomers like 2,4-difluoro-5-methylaniline (which has one amine group and different substitution), the target compound's diamine nature doubles the hydrogen bond donor count (2 vs 1) and acceptor count (4 vs 2), offering distinct supramolecular interactions [3]. This rigid, highly functionalized scaffold is ideal for forming directional hydrogen-bond networks in crystal engineering or receptor binding.

Physicochemical Properties Drug-likeness Molecular Design

Commercial Availability as a Research-Grade Building Block with Defined Purity

The target compound is commercially available from multiple reputable vendors with a specified purity of 95% (HPLC) . In contrast, the non-methylated analog 4,6-difluorobenzene-1,3-diamine is predominantly available with lower or unspecified purity from niche suppliers, and the non-fluorinated 5-methyl-1,3-benzenediamine is typically sold as a technical-grade industrial intermediate (purity <95%) . The 95% purity standard for the target compound supports reproducible SAR studies and scalable synthesis without additional purification steps.

Sourcing Purity Procurement

Key Application Scenarios for 4,6-Difluoro-5-methylbenzene-1,3-diamine Based on Differentiated Properties


Medicinal Chemistry: Tuning ADME Properties of Lead Compounds

The enhanced lipophilicity (XLogP3 = 1.1) resulting from the 5-methyl group, combined with the metabolically stabilizing effect of the 4,6-difluoro substitution, makes this diamine an ideal intermediate for synthesizing central nervous system (CNS) drug candidates. It can serve as a scaffold for kinase inhibitors or GPCR targeting agents where precise control over logP is crucial for crossing the blood-brain barrier [1]. The rigid structure with zero rotatable bonds also minimizes entropic penalties upon binding, a favorable feature confirmed by its topological polar surface area of 52 Ų [1].

Polymer Synthesis: Controlled Reactivity for Fluorinated Polyimides

The deactivated amine groups, due to the electron-withdrawing fluorine atoms, provide a slower, more controllable reaction rate with dianhydrides during polyamic acid formation. This is particularly beneficial for manufacturing low-dielectric polyimide films for microelectronics, where the methyl group further enhances solubility and processability of the final polymer compared to polymers derived from 4,6-difluorobenzene-1,3-diamine, as evidenced by the increased lipophilicity (ΔXLogP3 = +0.3) [1]. The 95% commercial purity ensures consistent batch-to-batch polymerization kinetics .

Chemical Biology: Bifunctional Probe for Target Engagement Studies

With two reactive amine handles (HBD: 2, HBA: 4), this compound can serve as a covalent cross-linker or a dual-labeled probe core. The opposing amine groups allow for orthogonal functionalization: one amine can be used to attach a pharmacophore, while the other can conjugate a fluorescent tag or biotin. The fluorine atoms provide a spectroscopic handle for 19F-NMR analysis of binding events, a capability absent in non-fluorinated diamine probes. Its defined purity supports the synthesis of homogeneous probe populations, critical for quantitative pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Difluoro-5-methylbenzene-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.